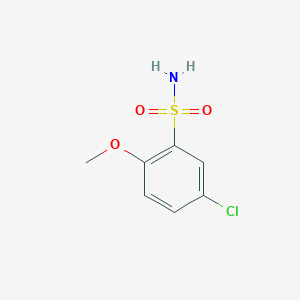

5-Chloro-2-methoxybenzenesulfonamide

Descripción general

Descripción

5-Chloro-2-methoxybenzenesulfonamide: is an organic compound with the molecular formula C7H8ClNO3S . It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxybenzenesulfonamide typically involves the sulfonation of 5-chloro-2-methoxybenzene. One common method includes the reaction of 5-chloro-2-methoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-Chloro-2-methoxybenzenesulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride and isopropyl isothiocyanate in N,N-dimethylformamide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-2-methoxybenzenesulfonamide serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Synthesis of Antidiabetic Agents

One notable application is its role in synthesizing glyburide (also known as glibenclamide), an antidiabetic medication used to manage type 2 diabetes. The sodium salt of this compound is reacted with hydroxyethylcyclohexyl carbamate to produce glyburide. This process is significant because it employs readily available starting materials and offers high yields, making it economically viable for pharmaceutical production .

Antimicrobial Activity

Research has indicated that compounds derived from this compound exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Agricultural Applications

The compound's sulfonamide group contributes to its effectiveness as a pesticide and herbicide. Its derivatives are being investigated for their ability to inhibit specific enzymes in target pests, which could lead to more effective agricultural treatments.

Herbicidal Properties

This compound has been evaluated for its herbicidal activity against certain weed species. The mechanism involves disrupting metabolic pathways in plants, which can lead to effective weed control without harming crop yields .

Materials Science Applications

In materials science, this compound has been utilized in the development of advanced materials such as mesoporous materials and organic light-emitting diodes (OLEDs). Its unique chemical structure allows it to function as a dopant or host material in these applications.

OLED Materials

The compound has been integrated into OLED technologies due to its electronic properties, enhancing the efficiency and stability of the devices. Research into its use in OLEDs has shown promising results, indicating a potential pathway for further development in this field .

Case Studies

Several case studies illustrate the compound's applications across different sectors:

- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of resistant bacterial strains, showcasing its potential as a new antibiotic agent.

- Agricultural Field Trials : Trials conducted on crops treated with formulations containing this compound showed a marked reduction in weed populations while maintaining crop health, indicating its effectiveness as an environmentally friendly herbicide.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets depend on the specific application and the organism being targeted .

Comparación Con Compuestos Similares

5-Bromo-2-methoxybenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.

2-Chloro-5-methoxybenzenesulfonamide: Positional isomer with chlorine and methoxy groups swapped.

Uniqueness: 5-Chloro-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methoxy groups influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

5-Chloro-2-methoxybenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, its potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and proteins involved in cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound acts as a selective inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This inhibition disrupts bacterial growth, suggesting potential antibacterial properties.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by binding to target proteins, thereby disrupting their function. This mechanism is particularly relevant in the context of various cancer cell lines .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Anticancer Efficacy

A notable study highlighted the anticancer properties of this compound through in vitro experiments on different cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, including breast and lung cancer cells.

- Study Findings : In one experiment, the compound reduced cell viability by over 70% in treated cancer cell lines compared to controls. This suggests a strong potential for development as a targeted cancer therapeutic agent.

Antibacterial Properties

The antibacterial activity was evaluated through various assays, confirming that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

- In Vitro Results : The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL for certain pathogens.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-methoxybenzenesulfonamide | Lacks chloro substituent at position 5 | Antibacterial properties |

| N-(4-Chlorophenyl)-5-chloro-2-methoxybenzene sulfonamide | Additional chlorophenyl group | Enhanced anti-cancer activity |

| 5-Fluoro-2-methoxybenzenesulfonamide | Fluorine instead of chlorine | Potentially different pharmacological profiles |

This comparative analysis underscores how variations in substituents on the benzene ring can significantly influence biological activity and efficacy.

Propiedades

IUPAC Name |

5-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRRWXZGKYYCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00528072 | |

| Record name | 5-Chloro-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82020-51-7 | |

| Record name | 5-Chloro-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82020-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.